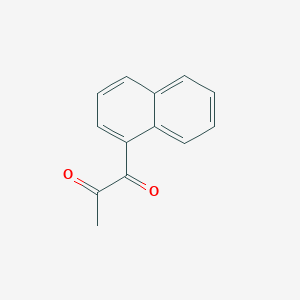

1-(Naphthalen-1-yl)propane-1,2-dione

Description

1-(Naphthalen-1-yl)propane-1,2-dione is a diketone derivative featuring a naphthalene substituent at the 1-position of the propane-1,2-dione backbone. This compound is of interest due to its structural similarity to bioactive thiosemicarbazone precursors and coordination ligands. The naphthalene moiety likely enhances aromatic interactions and steric effects, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C13H10O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1-naphthalen-1-ylpropane-1,2-dione |

InChI |

InChI=1S/C13H10O2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 |

InChI Key |

DDDYQSDDTYMOIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Classical Claisen Condensation

The Claisen condensation between methyl 1-naphthoate and 1-acetylnaphthalene represents a foundational method for synthesizing 1-(naphthalen-1-yl)propane-1,2-dione. Early protocols employed strong bases such as potassium tert-butoxide (t-BuOK) in benzene or sodium hydride (NaH) in 1,4-dioxane to deprotonate the α-hydrogen of the ketone, facilitating nucleophilic attack on the ester carbonyl. However, reproducibility challenges arose due to the high solubility of the sodium salt intermediate in tetrahydrofuran (THF), complicating isolation.

Reaction Conditions:

-

Base: t-BuOK (2.0 equiv) or NaH (3.0 equiv)

-

Solvent: Benzene, 1,4-dioxane, or THF

-

Temperature: Reflux (80–110°C)

-

Time: 12–24 hours

Despite theoretical yields exceeding 80%, practical isolation difficulties limited efficiency, necessitating protocol revisions.

Copper Chelate-Assisted Modification

To address solubility issues, a revised method introduced intermediate stabilization via copper chelate formation. This approach diverted the reaction pathway through precipitation of the copper complex, enabling efficient isolation:

-

Chelation Step: After condensation, the reaction mixture was treated with copper(II) acetate, forming a stable chelate (4, Scheme 1).

-

Acidolytic Decomposition: The chelate was dissolved in ethyl acetate and decomposed using concentrated HCl, liberating the free diketone.

-

Purification: Recrystallization from heptane yielded pure this compound with >95% purity by NMR.

Advantages:

Baker-Venkatraman Rearrangement: Alternative Pathway

Esterification and Base-Catalyzed Rearrangement

The Baker-Venkatraman rearrangement offers an alternative route starting from 2-acetylnaphthalen-1-yl esters. This method involves:

-

Ester Synthesis:

-

Rearrangement to Diketone:

Table 1: Representative Yields for 2-Acetylnaphthalen-1-yl Esters

| Substituent (X) | Yield (%) | Melting Point (°C) |

|---|---|---|

| -H | 93.5 | 82–85 |

| -Cl | 89.2 | 105–108 |

| -NO₂ | 85.7 | 132–135 |

Advanced Optimization Strategies

Spectroscopic Characterization

-

¹H NMR (CDCl₃):

-

IR (KBr):

-

X-ray Diffraction:

Scalability and Industrial Feasibility

Gram-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)propane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 1-(naphthalen-1-yl)propane-1,2-dione exhibit promising anticancer activity. For instance, studies have shown that certain naphthalene-based compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific enzymes or pathways that are critical for cancer cell survival .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Novel synthesized derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vivo studies using carrageenan-induced paw edema models in rats have shown varying degrees of anti-inflammatory activity, with some derivatives outperforming standard anti-inflammatory drugs like Indomethacin .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various reactions including Friedel-Crafts acylation and condensation reactions. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been employed in the synthesis of new classes of compounds such as naphthalene-based heterocycles. These derivatives often exhibit enhanced biological activities and can be tailored for specific applications in drug development and materials science .

Materials Science

Dyes and Pigments

Due to its chromophoric properties, this compound is explored as a potential dye or pigment in various applications including textiles and coatings. Its ability to absorb light at specific wavelengths makes it suitable for use in photonic devices and organic light-emitting diodes (OLEDs) .

Photopolymerization

The compound is also investigated for its role as a photoinitiator in polymerization processes. Its ability to generate reactive species upon exposure to UV light facilitates the curing of resins used in coatings and adhesives, contributing to advancements in material technologies .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)propane-1,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various proteins and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 1-position of propane-1,2-dione significantly impacts molecular properties:

Key Observations :

- Aromatic vs. Heterocyclic Substituents : Naphthalenyl and furyl groups introduce aromaticity but differ in steric bulk. The naphthalenyl group may hinder coordination with metals compared to smaller heterocycles like piperidinyl.

- Solubility : Naphthalenyl derivatives are likely less soluble in polar solvents than morpholinyl or piperidinyl analogs due to increased hydrophobicity.

Antioxidant Activity and Coordination Chemistry

Thiosemicarbazone derivatives of propane-1,2-diones exhibit antioxidant activity, modulated by substituents and metal coordination:

Table 1: Antioxidant Activity of Selected Derivatives

Key Findings :

- Substituent Influence : Phenyl groups enhance radical scavenging compared to allyl groups due to electron-donating effects .

- Metal Coordination : Cu(II) and Fe(III) complexes generally outperform ligands alone, likely due to redox-active metal centers .

- Naphthalenyl Hypotheses : The bulky naphthalene group may reduce antioxidant efficacy by sterically shielding reactive sites but could improve stability in hydrophobic environments.

Structural and Crystallographic Insights

Crystallographic data for analogous compounds highlight conformational differences:

- 1-Methyl-3-(naphthalen-1-yl) Chromeno-isoxazole Derivative: Isoxazole ring adopts an N1-envelope conformation. Dihedral angles: 43.74° (chromene group) and 58.82° (naphthalene system), indicating twisted geometry . Stabilized by C–H···π interactions, a feature likely shared with this compound .

Piperidinyl Derivatives :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Naphthalen-1-yl)propane-1,2-dione, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using naphthalene and diketone precursors (e.g., propionyl chloride derivatives). Key steps include:

- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate the acylating agent.

- Solvent Optimization : Dichloromethane or nitrobenzene improves electrophilic substitution efficiency.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity.

- Yield Monitoring : Track intermediates via TLC and adjust stoichiometry to minimize side products like polysubstituted derivatives .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Analysis : ¹H NMR (δ 8.1–8.3 ppm for naphthalene protons; δ 2.8–3.2 ppm for diketone protons) and ¹³C NMR (carbonyl peaks at ~200 ppm).

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., average C–C bond length: 1.48 Å; R factor < 0.06) to confirm planar geometry and substituent orientation .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The diketone moiety enables diverse reactivity:

- Cyclization Reactions : Forms heterocycles (e.g., quinoxalines) via condensation with diamines.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to extend conjugation for materials science applications.

- Photophysical Studies : Acts as a fluorophore precursor due to naphthalene’s aromatic π-system .

Advanced Research Questions

Q. How can mechanistic contradictions in cyclization reactions involving this compound be resolved?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., enolization vs. nucleophilic attack).

- Computational Modeling : Density Functional Theory (DFT) to map transition states and compare activation energies for competing pathways.

- In Situ Monitoring : Raman or IR spectroscopy to detect transient intermediates under varying pH and temperature conditions .

Q. What strategies address discrepancies in reported toxicological data for naphthalene-derived diketones?

- Methodological Answer :

- Meta-Analysis : Compare studies by exposure route (oral vs. inhalation), species (rodents vs. primates), and dose (acute vs. chronic) using inclusion criteria from toxicological frameworks .

- Biomarker Validation : Quantify metabolites (e.g., hydroxylated naphthalene derivatives) via LC-MS in controlled in vitro assays (e.g., hepatic microsomes).

- Confounding Factors : Control for co-exposure to polycyclic aromatics or enzymatic variability (CYP450 isoforms) .

Q. How can computational methods predict the photostability and electronic properties of this compound?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., λmax ~300 nm for naphthalene π→π* transitions) and assess HOMO-LUMO gaps for charge-transfer potential.

- Molecular Dynamics (MD) : Model solvent effects on aggregation behavior in polar vs. nonpolar media.

- QSAR Models : CorlogP values and molar refractivity to predict bioavailability or environmental persistence .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (temperature, humidity) to mitigate batch-to-batch variability.

- Negative Controls : Include naphthalene-free reactions to isolate the diketone’s contribution in mechanistic studies.

- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing to ensure data comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.